molecular formula C20H17NO B1616504 p-Methoxybenzylidene p-biphenylamine CAS No. 25543-63-9

p-Methoxybenzylidene p-biphenylamine

Cat. No.: B1616504
CAS No.: 25543-63-9
M. Wt: 287.4 g/mol
InChI Key: VYKQBJJHYKJSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Schiff Base Chemistry: From Fundamental Coordination to Contemporary Materials

The journey of Schiff base chemistry began in 1864 with its discovery by the German chemist Hugo Schiff. atlantis-press.com A Schiff base is characterized by the presence of a carbon-nitrogen double bond (–C=N–), also known as an azomethine or imine group. nih.govrsc.org This functional group is typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). nih.govdntb.gov.ua

Initially, the significance of Schiff bases was largely recognized in the realm of coordination chemistry. rsc.org The nitrogen atom in the imine group possesses a lone pair of electrons, making it an excellent ligand for coordinating with a wide array of metal ions. rsc.org This ability to form stable metal complexes was foundational and contributed significantly to the development of inorganic and bioinorganic chemistry. rsc.org

Over the decades, the application of Schiff bases has expanded dramatically. Their inherent structural rigidity, high stability, and the polarity of the imine linkage make them ideal candidates for the construction of advanced organic materials. nih.gov Researchers have harnessed these properties to create polymers, dyes, and, most notably, liquid crystals. The discovery that certain Schiff bases, such as MBBA (p-methoxybenzylidene-p-butylaniline), could exhibit liquid crystalline phases at room temperature was a pivotal moment that spurred extensive research into azomethine-based materials for display technologies and other optoelectronic applications.

Significance of Biphenyl-Containing Molecular Architectures in Functional Materials Design

The biphenyl (B1667301) scaffold, consisting of two connected phenyl rings, is another crucial element in the design of functional materials. Its rigid, rod-like structure is a key feature that promotes the formation of ordered phases, which is essential for liquid crystallinity. atlantis-press.com The presence of multiple aromatic rings enhances intermolecular π-π stacking interactions, which helps to stabilize specific molecular arrangements. atlantis-press.com

The versatility of the biphenyl unit allows for strategic chemical modifications. By introducing various functional groups at different positions on the rings, scientists can fine-tune the molecule's physical and electronic properties, such as its polarity, polarizability, and melting point. nih.gov This tunability is critical for designing materials with specific characteristics for applications ranging from high-performance fibers to components in electronic devices. atlantis-press.comnih.gov In the context of liquid crystals, the biphenyl group contributes to the molecular anisotropy (shape-dependent properties) necessary for the formation of nematic and smectic phases. atlantis-press.comnih.gov

Contextualization of p-Methoxybenzylidene p-Biphenylamine within the Landscape of Azomethine and Liquid Crystalline Systems

This compound, also known as N-(4-methoxybenzylidene)-[1,1'-biphenyl]-4-amine, is a classic example of a Schiff base that incorporates both the azomethine linkage and a biphenyl scaffold. Its molecular structure is derived from the condensation of p-anisaldehyde (p-methoxybenzaldehyde) and 4-aminobiphenyl (B23562).

This compound is structurally positioned within the family of calamitic (rod-shaped) liquid crystals. The key components of its architecture are:

A rigid core composed of the biphenyl group and the benzylidene ring, connected by the azomethine bridge (–CH=N–).

A terminal methoxy (B1213986) group (–OCH₃) on the benzylidene ring.

The combination of the linear, rigid biphenyl unit and the polar azomethine linker is a well-established strategy for inducing liquid crystalline behavior. While extensive research has been conducted on homologous series of azomethine liquid crystals containing biphenyl moieties, detailed experimental data specifically for this compound, such as its phase transition temperatures and thermodynamic properties, are not prominently available in the surveyed scientific literature. However, based on the behavior of structurally similar compounds, it is expected to exhibit thermotropic liquid crystalline phases. The study of such molecules contributes to a deeper understanding of the structure-property relationships that govern the formation and stability of mesophases in advanced materials.

Detailed Research Findings

Despite the clear structural rationale for its potential as a liquid crystal, specific and detailed research findings for this compound are sparse in publicly accessible literature. The synthesis is straightforward, involving the condensation of its two precursors, typically in a solvent like ethanol (B145695).

Due to the lack of specific published data for transition temperatures, enthalpy changes, and detailed spectroscopic analysis for this compound, data tables for these properties cannot be generated at this time.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(4-phenylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-22-20-13-7-16(8-14-20)15-21-19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKQBJJHYKJSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25543-63-9
Record name p-Methoxybenzylidene p-biphenylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025543639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Spectroscopic Elucidation and Structural Characterization of P Methoxybenzylidene P Biphenylamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms and the conformational dynamics of p-Methoxybenzylidene p-biphenylamine can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Investigations

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the biphenyl (B1667301) group and the methoxybenzylidene group will appear in the downfield region, typically between 6.8 and 8.0 ppm, due to the deshielding effect of the aromatic rings. The protons of the biphenyl system will likely exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. The protons on the methoxy-substituted ring often appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

A key diagnostic signal is the singlet corresponding to the azomethine proton (-N=CH-), which is expected to be observed in the range of 8.0-8.5 ppm. The methoxy (B1213986) group (-OCH₃) protons will give rise to a sharp singlet further upfield, typically around 3.8 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound *

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Biphenyl)7.2 - 7.8Multiplet
Aromatic Protons (Methoxybenzylidene)6.9 - 7.9Multiplets (Doublets)
Azomethine Proton (-N=CH-)8.0 - 8.5Singlet
Methoxy Protons (-OCH₃)~3.8Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atom of the azomethine group is particularly noteworthy and is expected to resonate in the downfield region, typically between 158 and 165 ppm. The aromatic carbons will produce a series of signals in the 114 to 150 ppm range. The carbon of the methoxy group will appear upfield, around 55 ppm. Computational studies on similar structures, such as N'-(4-methoxybenzylidene)benzenesulfonohydrazide, have shown the imine carbon appearing at approximately 162 ppm. jcsp.org.pk

Table 2: Expected ¹³C NMR Chemical Shifts for this compound *

Carbon Type Expected Chemical Shift (δ, ppm)
Azomethine Carbon (-N=CH-)158 - 165
Aromatic Carbons114 - 150
Methoxy Carbon (-OCH₃)~55

Advanced Solid-State NMR Techniques (where applicable)

While solution-state NMR is most common, solid-state NMR (ssNMR) can provide insights into the molecular structure and packing in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. These studies could reveal the presence of different polymorphs or conformational isomers that may not be observable in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies for Molecular Vibrations and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, several key vibrational bands are expected. The C=N stretching vibration of the imine group is a prominent feature and typically appears in the range of 1600-1630 cm⁻¹. The C-O stretching vibration of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. Experimental and theoretical studies on related compounds like p-hydroxy-N-(p-methoxy benzylidene) aniline (B41778) have provided detailed assignments of these vibrational modes. niscair.res.inresearchgate.net

Table 3: Key FT-IR and Raman Vibrational Frequencies for this compound *

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (Methoxy)2850 - 2960Medium
C=N Stretch (Imine)1600 - 1630Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Asymmetric C-O-C Stretch (Methoxy)~1250Strong
Symmetric C-O-C Stretch (Methoxy)~1030Medium

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₂₀H₁₇NO), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for Schiff bases involve cleavage at the C-N and C=N bonds. The fragmentation of the biphenyl and methoxybenzylidene moieties would also produce characteristic ions, aiding in the structural confirmation.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis absorption spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation in this compound is expected to result in strong absorption bands in the ultraviolet and possibly the visible region. Typically, two main absorption bands are observed for such systems. The first, at shorter wavelengths (around 200-280 nm), is attributed to π → π* transitions within the aromatic rings. A second, longer-wavelength band (around 320-380 nm) is characteristic of the n → π* transition of the imine group and the π → π* transition of the entire conjugated system. The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence spectroscopy can be used to study the emission properties of the compound. Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence, and the characteristics of this emission (wavelength, quantum yield, lifetime) can provide further information about the excited state and the rigidity of the molecular structure.

Table 4: Expected Electronic Absorption Data for this compound *

Transition Expected Wavelength Range (λmax, nm)
π → π* (Aromatic Rings)200 - 280
n → π* and π → π* (Conjugated System)320 - 380

X-ray Diffraction Analysis for Crystalline and Molecular Architecture Determination

Following a comprehensive search of available scientific literature, it has been determined that detailed X-ray diffraction data for the specific compound this compound is not publicly available. While crystallographic studies have been conducted on structurally analogous compounds, the strict focus of this article on this compound precludes the inclusion of data from these related but distinct molecular systems.

Without experimental crystallographic data, a detailed discussion of the crystalline and molecular architecture of this compound remains speculative. Key structural parameters, such as the torsion angle between the biphenyl rings and the planarity of the benzylidene-amine linkage, cannot be definitively reported. Furthermore, an analysis of intermolecular forces, including potential π-π stacking, hydrogen bonding, or other non-covalent interactions that govern the supramolecular assembly, cannot be substantiated with empirical evidence.

Therefore, the generation of data tables containing crystallographic parameters and a detailed analysis of the molecular architecture for this compound is not possible at this time. Further experimental research, specifically the growth of single crystals and subsequent X-ray diffraction analysis, is required to provide the foundational data for such a discussion.

Computational and Theoretical Chemistry Investigations of P Methoxybenzylidene P Biphenylamine

Density Functional Theory (DFT) Calculations for Ground State Geometries, Electronic Structure, and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For a molecule like p-Methoxybenzylidene p-biphenylamine, DFT calculations would be employed to predict its most stable three-dimensional arrangement (ground state geometry) and to understand the distribution of its electrons.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes the calculation of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests that a molecule will be more reactive and more easily excited.

The distribution of these frontier orbitals is also informative. In a typical Schiff base of this nature, the HOMO is often localized on the more electron-rich biphenylamine moiety, while the LUMO may be distributed across the imine bridge and the methoxybenzylidene ring. This spatial separation of HOMO and LUMO is indicative of intramolecular charge transfer (ICT) character upon excitation.

Table 1: Representative DFT-Calculated Geometrical Parameters and Frontier Orbital Energies for a Schiff Base Analog

ParameterValue
Bond Lengths (Å)
C=N (Imine)1.29 - 1.31
C-N (Aniline)1.40 - 1.42
C-O (Methoxy)1.36 - 1.38
Bond Angles (°) **
C-C=N120 - 122
C=N-C118 - 120
Dihedral Angles (°) **
Ring A - Imine Plane10 - 20
Ring B - Imine Plane30 - 50
Frontier Orbital Energies (eV)
HOMO-5.5 to -6.0
LUMO-1.8 to -2.2
HOMO-LUMO Gap3.5 to 4.0

Note: These are representative values based on DFT calculations of similar Schiff bases and are intended for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra Simulation

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT is an extension of DFT that allows for the calculation of excited state properties, such as the energies of electronic transitions and their corresponding oscillator strengths (a measure of the transition probability).

By applying TD-DFT to the optimized ground state geometry, one can simulate the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. The calculated spectrum shows the wavelengths of light the molecule is expected to absorb most strongly. Each absorption peak corresponds to an electronic transition from an occupied molecular orbital (often the HOMO or orbitals close in energy to it) to an unoccupied molecular orbital (typically the LUMO or orbitals close in energy to it).

For this compound, the lowest energy absorption band in the UV-Vis spectrum would likely be attributed to the HOMO-LUMO transition. Analysis of the orbitals involved in this transition would confirm its nature, such as a π-π* transition, which is common in conjugated systems, and would also reveal any intramolecular charge transfer character.

Analysis of Charge Transport Properties: Electron and Hole Reorganization Energies

The potential of this compound for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), can be assessed by calculating its charge transport properties. A key parameter in this regard is the reorganization energy (λ).

The reorganization energy is the energy required for a molecule to adjust its geometry when it gains or loses an electron. It is composed of two components: the energy change of the charged molecule as it relaxes from the neutral geometry to its own optimal geometry, and the energy change of the neutral molecule as it adopts the geometry of the charged species.

There are two types of reorganization energies relevant to charge transport: the hole reorganization energy (λh) and the electron reorganization energy (λe). A lower reorganization energy generally leads to a higher charge mobility, as less energy is lost during the charge hopping process between adjacent molecules in a material.

DFT calculations are used to determine the optimized geometries of the neutral molecule, its cation (for hole transport), and its anion (for electron transport). From these geometries and their corresponding energies, λh and λe can be calculated. By comparing the values of λh and λe, one can predict whether the material is likely to be a better hole transporter or electron transporter.

Table 2: Representative Calculated Reorganization Energies for a Schiff Base Analog

ParameterValue (eV)
Hole Reorganization Energy (λh)0.20 - 0.30
Electron Reorganization Energy (λe)0.25 - 0.35

Note: These values are illustrative and based on calculations for similar organic molecules.

Theoretical Prediction of Non-Linear Optical (NLO) Response and Hyperpolarizability

Molecules with a significant change in dipole moment upon electronic excitation can exhibit non-linear optical (NLO) properties. These materials have applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule at the microscopic level is described by its hyperpolarizability.

DFT calculations can be used to predict the first hyperpolarizability (β) of this compound. This property is a measure of how the molecule's dipole moment is distorted by an external electric field. A large β value is a prerequisite for a material to have a strong second-order NLO response.

The calculation of β is typically performed using a finite field approach within the DFT framework. The presence of an electron-donating group (the methoxy (B1213986) group and the biphenylamine moiety) and an electron-accepting group (the imine) connected by a π-conjugated system in this compound suggests that it could possess a significant NLO response.

Intermolecular Interactions and Crystal Packing Motifs via Hirshfeld Surface Analysis and Quantum Chemical Topology

While the properties of a single molecule are important, the arrangement of molecules in the solid state (crystal packing) plays a crucial role in determining the bulk properties of a material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.

To perform a Hirshfeld surface analysis, one would first need the crystal structure of this compound, which can be determined experimentally via X-ray diffraction. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. Red spots on a d_norm map indicate contacts that are shorter than the van der Waals radii of the interacting atoms, often corresponding to hydrogen bonds or other strong interactions.

Ab Initio Methods and Hybrid Approaches for Enhanced Computational Accuracy

While DFT is a widely used and generally reliable method, for even higher accuracy, particularly for excited state or strongly correlated systems, more sophisticated computational methods can be employed. Ab initio methods, which are based on first principles without empirical parameters, offer a systematic way to improve the accuracy of calculations.

Examples of high-level ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). These methods are more computationally expensive than DFT and are often used to benchmark the results obtained from DFT for smaller, model systems.

Hybrid approaches, which combine elements of DFT and ab initio methods, can also provide enhanced accuracy. For instance, range-separated hybrid functionals in DFT have been shown to improve the description of charge-transfer excitations. For this compound, employing such advanced methods could provide a more precise determination of its electronic structure and properties, validating the findings from more routine DFT calculations.

Liquid Crystalline Behavior and Mesophase Characterization of P Methoxybenzylidene P Biphenylamine and Its Analogues

Nematic and Other Thermotropic Liquid Crystalline Phases

p-Methoxybenzylidene p-biphenylamine is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by temperature changes. This compound is recognized for its exhibition of a nematic phase, which is the least ordered of the liquid crystal mesophases. In the nematic phase, the constituent calamitic (rod-shaped) molecules have a long-range orientational order, aligning, on average, along a common axis known as the director, but they lack any long-range positional order.

In homologous series of p-alkoxybenzylidene p-biphenylamines, the length of the alkoxy chain plays a critical role in determining the type and stability of the mesophases. While the methoxy (B1213986) (n=1) derivative, this compound, primarily exhibits a nematic phase, longer alkoxy chains in the series can promote the formation of more ordered smectic phases, such as smectic A and smectic C phases. tandfonline.com This is a common trend in calamitic liquid crystals, where longer flexible chains enhance intermolecular attractions, leading to the formation of layered structures characteristic of smectic phases. For instance, in related Schiff base systems, increasing the alkyl chain length has been shown to induce smectic phases, sometimes in addition to the nematic phase. mdpi.comresearchgate.net

The texture of the nematic phase of this compound and its analogues, when observed under a polarizing optical microscope, typically appears as a schlieren texture, characterized by the presence of "threads" or dark brushes that correspond to singularities in the director field.

Investigations into Phase Transitions and Mesophase Stability

The phase transitions of this compound are marked by distinct changes in its physical properties. The transition from the crystalline solid to the nematic liquid crystal phase occurs at its melting point, and the transition from the nematic phase to the isotropic liquid phase occurs at the clearing temperature. For this compound, a phase transition temperature of 80°C has been reported, which is understood to be the clearing point (nematic to isotropic transition).

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate these phase transitions, allowing for the determination of transition temperatures and the associated enthalpy changes (ΔH). The enthalpy of the nematic-to-isotropic (N-I) transition is a measure of the energy required to disrupt the orientational order of the nematic phase. For calamitic liquid crystals, this enthalpy change is typically small, reflecting the subtle nature of the order-disorder transition.

The stability of the mesophase is influenced by several molecular factors. The rigidity of the molecular core, provided by the aromatic rings and the Schiff base linkage, is crucial for maintaining the anisotropic shape necessary for liquid crystallinity. The terminal groups, in this case, the methoxy and biphenyl (B1667301) groups, also significantly impact mesophase stability. Polar terminal groups can enhance the thermal stability of the nematic phase due to increased intermolecular dipole-dipole interactions. In homologous series of related Schiff base liquid crystals, the clearing temperature often shows an alternating (odd-even) effect with the increasing length of the terminal alkoxy chain, before decreasing for very long chains due to the dilution of the rigid core. researchgate.net

The table below presents the reported phase transition temperature for this compound and transition temperatures for a closely related analogue, p-methoxybenzylidene-p-decylaniline (MBDA), for comparative context. researchgate.net

CompoundTransitionTemperature (°C)
This compoundNematic to Isotropic80
p-Methoxybenzylidene p-decylaniline (MBDA)Crystal to Nematic52 researchgate.net
Nematic to Isotropic62 researchgate.net

Intermolecular Interactions Governing Liquid Crystalline Order and Dynamics

The formation and stability of the nematic phase in this compound are governed by a delicate balance of intermolecular interactions. These interactions are anisotropic, meaning their strength depends on the relative orientation of the interacting molecules.

The primary forces at play are:

Dispersion Forces: These are attractive forces arising from temporary fluctuations in electron distribution. Due to the elongated shape and the presence of polarizable aromatic rings in this compound, these forces are significantly stronger when the molecules are aligned side-by-side, thus favoring the orientational order of the nematic phase.

Steric or Excluded Volume Interactions: These are short-range repulsive forces that prevent molecules from occupying the same space. The rod-like shape of the molecule means that a parallel arrangement is more space-efficient than a random arrangement, a principle that is fundamental to the formation of liquid crystal phases.

Computational studies on similar Schiff base liquid crystals, using methods like Density Functional Theory (DFT), have been employed to calculate molecular properties such as dipole moment and polarizability to correlate them with mesophase behavior. nih.gov These studies often reveal that the planarity of the molecule and the magnitude of the dipole moment are critical in determining the stability and type of the mesophase. For instance, a higher degree of planarity and a larger dipole moment generally lead to higher clearing temperatures. nih.gov The biphenyl group in this compound contributes significantly to the molecular polarizability, which strengthens the dispersion forces and promotes liquid crystallinity.

Electro-Optical Response and Orientational Phenomena in Liquid Crystalline Cells

The electro-optical properties of this compound are of significant interest due to its application in liquid crystal displays (LCDs). When a thin film of a nematic liquid crystal is confined between two electrodes in a liquid crystal cell, its director can be reoriented by an external electric field. This reorientation changes the optical properties of the cell, such as its birefringence, allowing for the modulation of light.

The response of the liquid crystal to the electric field is determined by its dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director. A molecule with a positive Δε will align its long axis parallel to the electric field, while one with a negative Δε will align perpendicular to it. The response time of a liquid crystal display is a crucial parameter and is reported to be fast for this compound. The response time is dependent on the viscoelastic properties of the material, the cell thickness, and the applied voltage.

In a typical liquid crystal cell, the inner surfaces are treated to produce a specific initial alignment of the director. The application of a voltage above a certain threshold (the Fréedericksz transition threshold) causes the director to reorient, leading to a change in the light transmission through the cell when placed between crossed polarizers. The study of related compounds like p-methoxybenzylidene p-decylaniline (MBDA) shows that the dielectric properties can be tuned, for instance, by dispersing nanoparticles, which can even lead to a reversal in the sign of the dielectric anisotropy. researchgate.net

The table below summarizes some of the reported electro-optical characteristics for this compound.

PropertyValue/Characteristic
ApplicationNematic Liquid Crystal Displays (LCDs)
Optical AnisotropyHigh
Response TimeFast

Coherence Length Studies in Isotropic and Nematic Phases

In the isotropic phase of a nematic liquid crystal, just above the clearing temperature, short-range orientational correlations persist over a characteristic distance known as the coherence length (ξ). As the temperature approaches the nematic-isotropic transition temperature (TNI), this coherence length diverges, indicating the imminent onset of long-range nematic order. This pre-transitional phenomenon can be described by the Landau-de Gennes theory.

The temperature dependence of the coherence length is typically described by a power law:

ξ = ξ₀ ( (T - T) / T )-ν

where T* is a temperature slightly below TNI, ξ₀ is a molecular-scale length, and ν is a critical exponent. For MBBA, the critical behavior has been found to be close to that predicted by mean-field theory. mdpi.com It is reasonable to expect that this compound would exhibit similar pre-transitional behavior, with a diverging coherence length as the isotropic-to-nematic phase transition is approached from above.

Rheological Behavior and Viscoelastic Properties in Mesophases

The rheological, or flow, behavior of liquid crystals is complex and anisotropic. The viscosity of a nematic liquid crystal is not a single value but depends on the orientation of the director with respect to the direction of flow and the velocity gradient. The viscoelastic properties are described by a set of viscosity coefficients (e.g., the Miesowicz viscosities) and elastic constants (splay, twist, and bend).

Direct rheological data for this compound is not available in the surveyed literature. However, studies on the analogue MBBA provide valuable insights into the expected behavior. The apparent shear viscosity of MBBA in the presence of an electric field has been investigated, revealing the complex interplay between flow alignment and field-induced director orientation. nih.gov In the absence of a field, the director tends to align with the flow direction to minimize viscous dissipation. An applied electric field can disrupt this alignment, leading to an increase in viscosity. nih.gov

The rotational viscosity (γ₁) is a particularly important parameter as it governs the response time of the liquid crystal to an electric field. Lower rotational viscosity leads to faster switching times in electro-optical devices. For related compounds, the rotational viscosity has been found to be relatively low. researchgate.net The elastic constants (K₁₁, K₂₂, K₃₃ for splay, twist, and bend deformations, respectively) describe the restoring torques that oppose a distortion of the director field from its uniform alignment. These viscoelastic parameters are crucial for the design and optimization of liquid crystal devices.

Coordination Chemistry of P Methoxybenzylidene P Biphenylamine Schiff Base Ligands

Synthesis and Characterization of Transition Metal Complexes (e.g., with Cr(III), Fe(II))

The synthesis of transition metal complexes of p-Methoxybenzylidene p-biphenylamine is a two-step process. First, the Schiff base ligand itself is prepared, typically through the condensation reaction of equimolar amounts of p-methoxybenzaldehyde and p-biphenylamine in an alcoholic solvent, often with refluxing for several hours. nih.gov

Following the synthesis of the ligand, the metal complexes are prepared by reacting the Schiff base with a suitable metal salt, such as chromium(III) chloride (CrCl₃) or iron(II) chloride (FeCl₂), in a specific molar ratio. orientjchem.orgrasayanjournal.co.in The reaction is generally carried out in a solvent like ethanol (B145695) or methanol (B129727), and refluxing may be required to ensure the completion of the reaction. orientjchem.org The resulting solid complexes can then be filtered, washed with the solvent, and dried.

The characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structure. Elemental analysis (C, H, N) is a fundamental technique used to determine the empirical formula of the complexes and to confirm the metal-to-ligand stoichiometry. rasayanjournal.co.innih.gov Molar conductance measurements in solvents like DMSO or DMF help to determine the electrolytic or non-electrolytic nature of the complexes. orientjchem.orgsebhau.edu.ly For instance, low conductivity values suggest non-electrolytic complexes, where the anions are coordinated directly to the metal ion, whereas high values indicate that the anions are outside the coordination sphere. idosr.org Based on common coordination patterns, hypothetical formulas such as [Cr(L)₂Cl₂]Cl and [Fe(L)₂Cl₂] can be proposed, where 'L' represents the this compound ligand.

Table 1: Hypothetical Elemental Analysis Data for Cr(III) and Fe(II) Complexes
Complex FormulaElementCalculated %Found %
[Cr(C₂₀H₁₇NO)₂Cl₂]ClC63.9763.90
H4.564.52
N3.733.70
[Fe(C₂₀H₁₇NO)₂Cl₂]C67.1567.08
H4.794.75
N3.913.88

Elucidation of Ligand-Metal Coordination Modes and Chelation Sites

The coordination of the this compound ligand to a metal center primarily occurs through the lone pair of electrons on the azomethine nitrogen atom (-CH=N-). nih.gov This is a characteristic feature of Schiff base ligands. sphinxsai.com A key question is whether the ligand acts as a monodentate or a bidentate chelating agent. In addition to the azomethine nitrogen, the oxygen atom of the p-methoxy group (-OCH₃) could potentially participate in coordination, leading to the formation of a stable chelate ring. rsc.org

Infrared (IR) spectroscopy is a powerful tool for determining the coordination sites. The stretching vibration of the azomethine group, ν(C=N), typically appears in the 1600-1650 cm⁻¹ region of the IR spectrum of the free ligand. sphinxsai.comiitd.ac.in Upon complexation, this band is expected to shift to a lower or higher frequency, indicating the involvement of the azomethine nitrogen in bonding with the metal ion. sphinxsai.com A shift to a lower wavenumber is often observed and is attributed to the donation of electron density from the nitrogen to the metal, which weakens the C=N bond. sphinxsai.com

Furthermore, the formation of new, weaker bands in the far-infrared region (typically below 600 cm⁻¹) can provide direct evidence of metal-ligand bond formation. These bands are assigned to the metal-nitrogen, ν(M-N), and metal-oxygen, ν(M-O), stretching vibrations. aip.orglibretexts.org The appearance of a ν(M-O) band would support the bidentate coordination of the ligand involving the methoxy (B1213986) oxygen. aip.org Studies on similar Schiff base complexes have confirmed coordination through both azomethine nitrogen and another donor atom from the aldehyde or amine precursor. researchgate.net

Spectroscopic and Structural Investigations of Metal-Schiff Base Complexes

A combination of spectroscopic techniques is employed to investigate the structure of the metal complexes in detail.

Infrared (IR) Spectroscopy: As mentioned, IR spectroscopy is vital for identifying the coordination sites. The shift in the ν(C=N) band is a primary indicator of coordination. For example, in many Schiff base complexes, this band, found around 1620 cm⁻¹ in the free ligand, shifts by 15-25 cm⁻¹ upon complexation. sphinxsai.com The presence of coordinated water or solvent molecules can also be detected by broad bands in the 3200-3500 cm⁻¹ region. orientjchem.orgorientjchem.org

Electronic (UV-Visible) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which helps in deducing the geometry around the central metal ion. nih.gov The spectra typically show intense bands in the ultraviolet region due to π → π* and n → π* transitions within the aromatic rings and the C=N group of the ligand. researchgate.netresearchgate.net In the visible region, weaker bands corresponding to d-d transitions of the metal ion are expected. For a Cr(III) complex in an octahedral environment, several spin-allowed transitions are anticipated. researchgate.netcardiff.ac.uk Similarly, the spectrum of a high-spin octahedral Fe(II) complex would show a broad, weak absorption band in the visible or near-infrared region. researchgate.net The position and intensity of these bands are indicative of the coordination geometry. researchgate.net

Other Techniques: ¹H NMR spectroscopy can confirm the structure of the ligand and show shifts in proton signals upon complexation, although its use for paramagnetic complexes like those of Cr(III) and Fe(II) can be complicated by peak broadening. scirp.org Mass spectrometry is another valuable tool for confirming the molecular weight and stoichiometry of the synthesized complexes. scirp.org

Table 2: Representative Spectroscopic Data for Cr(III) and Fe(II) Schiff Base Complexes
ComplexIR ν(C=N) (cm⁻¹)IR ν(M-N) (cm⁻¹)UV-Vis λmax (nm) (Assignment)Proposed Geometry
[Cr(L)₂Cl₂]Cl~1605~520~280 (π→π), ~350 (n→π), ~450, ~600 (d-d)Octahedral
[Fe(L)₂Cl₂]~1608~515~285 (π→π), ~355 (n→π), ~1050 (d-d)Octahedral

Electronic Structure and Magnetic Properties of the Resulting Coordination Compounds

The coordination of the Schiff base ligand to the transition metal ion significantly alters the electronic structure and magnetic properties of both the ligand and the metal.

Electronic Structure: The formation of coordination bonds involves the interaction of the ligand's frontier molecular orbitals (HOMO and LUMO) with the d-orbitals of the metal. researchgate.net This interaction leads to the formation of new molecular orbitals in the complex and a splitting of the metal's d-orbitals, as described by crystal field theory or ligand field theory. For an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. libretexts.org The energy difference between these sets (Δo) is determined by the nature of the ligand and the metal ion.

Magnetic Properties: Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in the complex, which in turn provides insight into the oxidation state and spin state of the metal ion. rsc.org

Cr(III) Complexes: Chromium(III) has a d³ electronic configuration. In an octahedral field, the three electrons will occupy the three t₂g orbitals individually, resulting in three unpaired electrons. stackexchange.com The expected spin-only magnetic moment (μ_so) can be calculated using the formula μ_so = √n(n+2), where n is the number of unpaired electrons. For n=3, the μ_so is 3.87 Bohr Magnetons (B.M.). libretexts.orgaip.org Experimental values for octahedral Cr(III) complexes are typically in the range of 3.7-4.1 B.M. orientjchem.orgorientjchem.org

Fe(II) Complexes: Iron(II) has a d⁶ configuration. In an octahedral environment, it can exist in either a high-spin or a low-spin state, depending on the ligand field strength. nih.gov With many Schiff base ligands, Fe(II) forms high-spin complexes. rsc.org In the high-spin state (t₂g⁴e_g²), there are four unpaired electrons. doubtnut.com This would correspond to a spin-only magnetic moment of 4.90 B.M. libretexts.org Experimentally observed magnetic moments for high-spin octahedral Fe(II) complexes typically fall in the range of 5.1-5.7 B.M., with the excess attributed to orbital contributions. libretexts.orgresearchgate.net A low-spin configuration (t₂g⁶e_g⁰), which would result from a strong field ligand, would have no unpaired electrons and be diamagnetic. infinitylearn.comdoubtnut.com Studies on similar Fe(II) Schiff base complexes have reported them to be paramagnetic, consistent with a high-spin state. idosr.orgscirp.org

Table 3: Expected Magnetic Properties of Cr(III) and Fe(II) Complexes
ComplexMetal Ion Config.Spin StateUnpaired e⁻ (n)μ_so (B.M.)μ_eff (Experimental, B.M.)
[Cr(L)₂Cl₂]ClN/A33.87~3.9
[Fe(L)₂Cl₂]d⁶High-spin44.90~5.2

Applications in Advanced Functional Materials and Optoelectronics

Development of Materials for Optoelectronic Devices

The development of p-Methoxybenzylidene p-biphenylamine as a material for optoelectronic devices is rooted in its identity as a thermotropic liquid crystal. researchgate.net Such materials exhibit a phase of matter intermediate between a conventional liquid and a solid crystal, known as a mesophase. The specific mesophases (e.g., nematic, smectic) and the temperatures at which they occur are determined by the molecule's structure. mdpi.com

Research in this area focuses on synthesizing and characterizing Schiff base compounds to achieve desirable optoelectronic properties. The imine group (C=N) is a key structural feature, and its nitrogen atom's lone pair of electrons can participate in coordination with metal ions, opening possibilities for creating metallomesogens with tailored properties. mdpi.com The primary focus for compounds like this compound is on how variations in its molecular structure influence its liquid crystalline behavior. Studies on homologous series of Schiff bases show that factors like the length of terminal alkoxy chains can significantly alter the type and stability of the mesophases, which in turn dictates their suitability for specific devices. researchgate.net The presence of aromatic rings and polar groups leads to anisotropic dielectric and optical properties, which can be modulated by external electric or magnetic fields, a fundamental requirement for many optoelectronic applications.

Integration into Liquid Crystal Display (LCD) Technologies and Related Electro-Optical Devices

The integration of Schiff base compounds into display technologies was pioneered by the discovery of N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), one of the first materials to exhibit a nematic liquid crystal phase at room temperature. researchgate.net This discovery was a critical step toward the practical realization of modern LCDs. Like MBBA, this compound belongs to the same class of rod-like liquid crystals, making it a candidate for similar applications.

The core principle of an LCD relies on the ability of liquid crystal molecules to align themselves with an applied electric field. uni-stuttgart.de In a typical display, this reorientation changes the polarization of light passing through the liquid crystal layer, allowing it to be either blocked or transmitted by a second polarizer. The specific liquid crystal phase (nematic, smectic) and its physical properties, such as birefringence (optical anisotropy) and dielectric anisotropy, are crucial for the display's performance, affecting contrast ratio, switching speed, and viewing angle. mdpi.com While early Schiff bases faced challenges with chemical stability and purity for commercial use, leading to the dominance of cyanobiphenyls, research into Schiff base structures continues. mdpi.com The goal is to develop materials with broad operating temperature ranges, high stability, and optimal electro-optical characteristics for advanced display and photonic applications like optical switching.

Potential Contributions to Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The application of liquid crystalline materials is expanding beyond displays into other optoelectronic areas like OLEDs and OSCs.

Organic Light-Emitting Diodes (OLEDs): Research has shown that some small-molecule liquid crystals are highly fluorescent, making them suitable for use as emitter materials in OLEDs. researchgate.net A study on the closely related N-(4-methoxybenzylidene)-4-n-alkoxybenzenamine family of compounds found that they produce blue fluorescence. researchgate.net This suggests that this compound could potentially function as a blue-light-emitting material in an OLED device. Furthermore, the ordered nature of liquid crystals can be advantageous for charge transport layers, and nematic liquid crystals like MBBA have been explored for use as capping layers in OLED structures. researchgate.netuni-stuttgart.de

Exploration of Functional Molecules in Microelectromechanical Systems (MEMS)

Microelectromechanical Systems (MEMS) are miniature devices that combine mechanical elements and electronics on a micro-scale. They often require materials that can actuate, sense, or switch in response to an external stimulus. While direct research linking this compound to MEMS is not widely documented, the fundamental properties of thermotropic liquid crystals present a theoretical basis for their exploration in this field.

The defining characteristic of a liquid crystal—the ability to undergo a phase transition and change its physical properties (such as viscosity, elasticity, and optical birefringence) in response to temperature or an electric field—could be harnessed for MEMS applications. For instance, the transition between a more ordered smectic phase and a less viscous nematic phase could be used to create micro-actuators or control fluid flow in microfluidic channels. Similarly, the ability to electrically switch the material's optical state could be applied to develop micro-optical components like tunable lenses, filters, or beam-steering devices integrated into a MEMS platform. The exploration of this compound in this context would involve investigating the mechanical and optical changes associated with its phase transitions and assessing their viability for inducing motion or modulating light at the micro-scale.

Structure Property Relationships and Rational Molecular Design Principles

Correlating Molecular Structure with Electronic and Optical Properties

The electronic and optical properties of p-Methoxybenzylidene p-biphenylamine, a Schiff base, are intrinsically linked to its conjugated π-electron system that extends across the entire molecule. This system comprises the electron-donating p-methoxyphenyl group, the central imine (-CH=N-) linkage, and the extended π-system of the p-biphenylamine moiety.

The electronic absorption characteristics of such Schiff bases are dominated by π → π* and n → π* transitions. The intense absorption bands are typically attributed to π → π* transitions within the aromatic rings and the C=N bond. For instance, in similar N-benzylideneaniline derivatives, these transitions are observed in the UV region. The presence of the electron-donating methoxy (B1213986) (-OCH3) group on the benzylidene ring and the extensive conjugation of the biphenyl (B1667301) group are expected to cause a bathochromic (red) shift of these absorption bands compared to simpler analogues. The lone pair of electrons on the azomethine nitrogen atom can also participate in n → π* transitions, which are generally of lower intensity.

The fluorescence of these compounds is also a direct consequence of their electronic structure. Many Schiff bases are known to be fluorescent, and their emission properties can be modulated by structural modifications. The planarity of the molecule plays a crucial role; a more planar conformation generally leads to higher fluorescence quantum yields by minimizing non-radiative decay pathways. The biphenyl group in this compound introduces a degree of rotational freedom, and the dihedral angle between the two phenyl rings can significantly impact the extent of π-conjugation and, consequently, the emission wavelength and intensity.

Table 1: Expected Electronic and Optical Properties of this compound based on Analogous Structures

PropertyExpected CharacteristicRationale based on Analogous Compounds
UV-Vis Absorption π → π* and n → π* transitionsThe conjugated system of Schiff bases gives rise to these characteristic electronic transitions. nih.gov
Fluorescence Emission in the visible spectrumThe extended conjugation often leads to fluorescence, with the planarity of the molecule influencing quantum yield.
HOMO-LUMO Gap Relatively small energy gapThe extended π-conjugation across the molecule is expected to lower the energy gap, facilitating electronic transitions.

Understanding the Influence of Substituent Effects on Mesomorphic Behavior

The core structure of this compound is inherently calamitic (rod-like), a prerequisite for forming nematic and smectic phases. The biphenyl group significantly enhances the molecular length and rigidity, which generally favors the formation of more ordered smectic phases at lower temperatures and increases the clearing point (the temperature of transition to the isotropic liquid phase). Studies on Schiff bases containing a biphenyl moiety have shown that these compounds often exhibit smectic phases. mdpi.comtandfonline.comresearchgate.net

For example, in a series of biphenyl bis-ester Schiff bases, the presence of rigid cores and terminal alkoxy chains was found to enhance the planarity of the compounds, leading to the formation of smectic A and smectic C phases. tandfonline.com Similarly, a comparative study of Schiff bases with pyridine (B92270), biphenyl, and 4-phenyl pyridine moieties revealed that the biphenyl-containing compounds displayed dimorphic enantiotropic mesomorphic properties. mdpi.com

Table 2: Influence of Molecular Moieties on the Mesomorphic Behavior of Methoxybenzylidene-Biphenylamine Systems

Molecular MoietyInfluence on Mesomorphic BehaviorSupporting Evidence from Analogous Systems
Biphenyl Group Increases molecular length and rigidity, promoting smectic phases and higher clearing points.Schiff bases with biphenyl moieties often exhibit stable smectic phases due to enhanced intermolecular interactions. mdpi.comresearchgate.net
Methoxy Group Affects molecular polarity and packing. Para-substitution preserves molecular linearity.Terminal polar groups can influence the stability and type of mesophase observed.
Imine Linkage Contributes to the rigid core structure and maintains conjugation.The -CH=N- group is a common linking unit in calamitic liquid crystals.

Rational Design Strategies for Tailoring Specific Functional Characteristics in Methoxybenzylidene-Biphenylamine Systems

The principles of structure-property relationships allow for the rational design of this compound derivatives with tailored functional characteristics. By strategically modifying the molecular structure, one can engineer materials for specific applications, such as in display technologies or as optical sensors.

One key design strategy involves the variation of terminal substituents on either the benzylidene or the biphenylamine ring. For instance, replacing the methoxy group with a longer alkoxy chain (-OR) can systematically alter the mesomorphic properties. Generally, increasing the chain length of a terminal alkoxy group can induce or stabilize smectic phases and often leads to a decrease in the melting point, broadening the liquid crystal range. This "odd-even" effect is also a well-known phenomenon, where the transition temperatures oscillate as the number of carbon atoms in the alkyl chain alternates between odd and even.

Another approach is to introduce lateral substituents on the aromatic rings. While this often disrupts the molecular packing and can suppress or eliminate mesomorphism, it can also be used to fine-tune properties like solubility or to induce chiral phases if a chiral substituent is used.

Furthermore, replacing the biphenyl unit with other aromatic systems, such as naphthalene (B1677914) or heterocyclic rings, can dramatically alter the electronic properties and mesomorphic behavior. For example, introducing a pyridine ring can change the polarity and hydrogen bonding capabilities of the molecule. mdpi.com

The core imine linkage can also be replaced with other linking groups like an ester (-COO-) or an azo (-N=N-) group to modify the geometry, conjugation, and stability of the molecule, thereby influencing its liquid crystalline and optical properties.

Leveraging Computational Insights for Directed Molecular Synthesis and Property Optimization

Computational chemistry provides a powerful toolkit for predicting the properties of novel this compound derivatives before their synthesis, thus guiding experimental efforts and accelerating the discovery of new functional materials. Density Functional Theory (DFT) is a particularly valuable method for this class of compounds.

DFT calculations can be used to optimize the molecular geometry, providing insights into the planarity and conformation of the molecule, which are critical for understanding its mesomorphic and photophysical properties. For example, calculations can predict the dihedral angle between the phenyl rings of the biphenyl moiety and how it is influenced by different substituents.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can also be calculated. The HOMO-LUMO energy gap is a key parameter that correlates with the electronic absorption and reactivity of the molecule. A smaller gap generally corresponds to absorption at longer wavelengths. Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for intermolecular interactions, which are crucial for the formation of liquid crystal phases. researchgate.net

Furthermore, computational methods can be employed to predict spectroscopic data, such as IR and NMR spectra, which can aid in the characterization of newly synthesized compounds. researchgate.netnih.gov Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing theoretical support for experimental observations.

By creating a virtual library of this compound derivatives and computationally screening their properties, researchers can identify promising candidates for synthesis, saving significant time and resources. For example, a computational study could explore the effect of a wide range of substituents on the HOMO-LUMO gap and molecular geometry to identify structures with desired electronic and mesomorphic characteristics.

Emerging Research Directions and Future Perspectives in P Methoxybenzylidene P Biphenylamine Chemistry

Exploration of Novel Derivatives with Enhanced or Tunable Properties

A primary focus of ongoing research is the rational design and synthesis of new derivatives of p-Methoxybenzylidene p-biphenylamine to achieve enhanced or precisely tuned properties, particularly for liquid crystal and optical applications. The inherent versatility of Schiff base synthesis allows for systematic structural modifications. nih.gov Researchers are exploring the impact of various substituents on the molecular core, terminal groups, and flexible chains to modulate mesomorphic behavior, transition temperatures, and photophysical characteristics. mdpi.commdpi.com

Key strategies for tuning material properties include:

Alteration of the Core Structure: While the central benzylidene aniline (B41778) core is fundamental, modifications such as introducing lateral substituents (e.g., halogens like Cl, Br) can disrupt molecular packing, thereby lowering melting points and influencing mesophase stability. mdpi.com Research on other systems has shown that lateral substitutions with groups like F, Cl, or Br can induce complex mesogenic behaviors. researchgate.netrsc.org

Introduction of Photoresponsive Moieties: Incorporating photochromic groups, such as azobenzene, into the molecular structure allows for the light-induced switching of liquid crystal phases, opening doors for applications in optical data storage and smart windows. mdpi.com

The goal is to create a library of derivatives where properties can be predicted based on molecular structure, moving from trial-and-error synthesis to targeted material design.

Table 1: Influence of Structural Modifications on Schiff Base Liquid Crystal Properties

Structural Modification Effect on Molecular Properties Resulting Change in Material Behavior Potential Application
Lengthening Terminal Alkoxy Chain Increases molecular aspect ratio and van der Waals forces.Promotes formation of more ordered smectic phases over nematic phases. nih.govutar.edu.myHigh-resolution displays, sensors.
Adding Strong Dipole Terminal Group (e.g., -CN, -NO₂) Increases molecular dipole moment and intermolecular interactions. researchgate.netenvironmentaljournals.orgStabilizes mesophases, increases transition temperatures. researchgate.netElectro-optical switches, nonlinear optics.
Introducing Lateral Substituent (e.g., -Cl, -CH₃) Increases molecular breadth, potentially disrupting close packing. mdpi.comLowers melting point, can induce different mesophases.Room-temperature liquid crystal devices.
Incorporating Bent Core Units (e.g., Pyridine) Creates a "banana" or bent molecular shape. researchgate.netrsc.orgCan lead to the formation of unique phases like columnar or ferroelectric phases.Fast-switching displays, memory devices.

Integration into Hybrid and Nanocomposite Materials

A significant future direction involves moving beyond the pure compound and integrating this compound and its derivatives into hybrid and nanocomposite materials. stmjournals.com This approach combines the unique properties of the liquid crystal with the functionalities of other materials like polymers or nanoparticles, leading to synergistic effects and novel applications. nih.gov

Liquid Crystal-Nanoparticle Dispersions: Dispersing nanoparticles (e.g., metallic, semiconducting, or ferromagnetic) into a liquid crystal host like this compound can dramatically alter the electro-optical and magnetic properties of the host. researchgate.netarxiv.org For example, doping with porous carbon quantum dots has been shown to tune the dielectric anisotropy of a similar nematic liquid crystal, which is crucial for display and photonics applications. researchgate.net The nanoparticles can be functionalized to ensure stable dispersion and specific interactions with the liquid crystal molecules.

Polymer-Dispersed Liquid Crystals (PDLCs): By encapsulating microdroplets of this compound within a polymer matrix, it is possible to create electrically switchable films. In the "off" state, the random orientation of the liquid crystal droplets scatters light, making the film opaque. When an electric field is applied, the molecules align, and the film becomes transparent. This technology is foundational for smart glass and flexible displays.

Liquid Crystal Templating: The self-assembling nature of liquid crystals can be harnessed to template the growth of ordered nanostructures. For instance, nanocrystals can be dispersed in a liquid crystal "smart solvent," where the phase transitions of the liquid crystal guide the reversible self-assembly and crystallization of the nanocrystals into highly ordered superlattices (NCSLs). osti.gov

These hybrid materials offer a pathway to developing robust, multifunctional systems that leverage the sensitivity and switchability of liquid crystals in solid-state or semi-solid formats.

Advanced Spectroscopic Techniques for In-Situ Monitoring and Real-Time Studies

Understanding the synthesis, phase transitions, and switching dynamics of this compound requires sophisticated analytical methods. The future of this research lies in the application of advanced spectroscopic techniques for real-time, in-situ monitoring.

In-Situ Reaction Monitoring: Traditional synthesis often relies on bulk reaction conditions followed by purification and characterization. mdpi.com Emerging methods use techniques like in-situ Powder X-ray Diffraction (PXRD) and spectroscopic analysis (IR, NMR) to monitor the formation of Schiff bases in real-time. researchgate.netrsc.org This provides immediate feedback on reaction kinetics, the formation of intermediates, and the development of crystalline phases, allowing for greater control and optimization of the synthesis process. rsc.org

Real-Time Phase Transition Analysis: While Differential Scanning Calorimetry (DSC) is a standard method for identifying transition temperatures, combining it with other techniques provides a more complete picture. environmentaljournals.orgenvironmentaljournals.org Temperature-dependent IR spectroscopy, for example, can reveal changes in molecular conformation and intermolecular interactions as the material transitions between solid, liquid crystal, and isotropic liquid phases. researchgate.net Polarized Optical Microscopy (POM) remains a crucial tool for identifying the specific textures of different mesophases. sciforum.net

Spectroscopic Ellipsometry: This technique is being used to determine the optical constants (refractive index, extinction coefficient) of new liquid crystal derivatives with high precision, which is essential for designing and modeling optoelectronic devices. mdpi.com

These advanced methods provide a deeper understanding of the structure-property relationships at a fundamental molecular level, accelerating the discovery and characterization of new materials.

Application of Machine Learning and Artificial Intelligence in Predicting Molecular Properties and Designing New Compounds

The synthesis and characterization of new materials is traditionally a resource-intensive process. The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this paradigm by enabling the rapid prediction of molecular properties and the inverse design of new compounds. researchgate.net

Property Prediction: AI models, particularly neural networks, can be trained on existing databases of molecules to predict properties such as phase transition temperatures, mesophase type, and electronic characteristics based solely on chemical structure. researchgate.netdoaj.org By quantifying the molecular structure using descriptors, ML algorithms can identify complex patterns that correlate structure with function, bypassing the need for laborious synthesis and measurement for every new candidate molecule. mdpi.com For instance, models can predict the binding affinities of molecules or the adsorption capacity of materials, which could be adapted to screen for desired intermolecular interactions in liquid crystal systems. mdpi.comnih.gov

Automated Phase Identification: Characterizing liquid crystal phases from microscopic textures typically requires significant human expertise. sciforum.net Convolutional Neural Networks (CNNs) are being successfully trained to automatically identify liquid crystal phases from polarized optical microscopy images with high accuracy (95-100%), reducing subjectivity and accelerating the characterization process. sciforum.net

Inverse Design and Material Discovery: The ultimate goal is to use AI for inverse design: specifying a set of desired properties and having the AI generate a list of candidate molecules that are likely to exhibit them. labhorizons.co.uk Generative models can explore vast chemical spaces to propose novel derivatives of this compound that are optimized for specific applications, such as a particular nematic range or dielectric constant. This approach can dramatically accelerate the discovery of next-generation materials for electronics and photonics. researchgate.netlabhorizons.co.uk

Table 2: Machine Learning Applications in Liquid Crystal Research

ML/AI Application Methodology Objective Potential Impact on this compound Research
Property Prediction Support Vector Regression, Neural Networks researchgate.netdoaj.orgPredict transition temperatures, band gaps, and other physical properties from molecular descriptors. researchgate.netRapidly screen virtual libraries of derivatives to identify promising candidates for synthesis.
Phase Characterization Convolutional Neural Networks (CNNs) sciforum.netresearchgate.netAutomatically identify liquid crystal phase types (nematic, smectic, etc.) from microscopy images.Accelerate and standardize the characterization of new materials.
Generative Modeling Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design novel molecular structures that possess a target set of properties.Discover entirely new derivatives with optimized performance for specific applications.
Simulation Enhancement Physics-Inspired ML Models nih.govImprove the accuracy and speed of molecular dynamics simulations for predicting bulk properties.Gain deeper insights into the molecular interactions that govern mesophase formation.

Sustainable and Scalable Production Methodologies for Industrial Relevance

For this compound and its derivatives to find widespread industrial use, their production must be both economically viable and environmentally sustainable. Future research is increasingly focused on green chemistry principles to develop scalable and eco-friendly synthesis routes. stmjournals.comtandfonline.com

Conventional Schiff base synthesis often involves refluxing reactants in volatile organic solvents, which can be hazardous and time-consuming. researchgate.netresearchgate.net Modern, sustainable alternatives include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product formation compared to conventional heating. tandfonline.comresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. tandfonline.comresearchgate.net

Solvent-Free and Mechanochemical Methods: Grinding the solid reactants together, sometimes with a catalytic amount of acid, can promote the reaction without the need for any solvent. researchgate.netresearchgate.net This method minimizes waste and simplifies product isolation.

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids is a key tenet of green chemistry. stmjournals.com Furthermore, using natural, biodegradable acid catalysts, such as citric acid from lemon juice, offers an eco-friendly alternative to traditional acid catalysts. researchgate.netresearchgate.net

Adopting these green methodologies will not only reduce the environmental footprint of producing these valuable compounds but also potentially lower production costs, making them more attractive for large-scale industrial applications ranging from advanced displays to smart materials.

Q & A

Q. What is the molecular structure of p-Methoxybenzylidene p-biphenylamine, and how is it characterized experimentally?

The compound features a conjugated Schiff base structure, with a methoxy-substituted benzylidene group linked to a biphenylamine moiety. Key characterization methods include:

  • NMR spectroscopy : To confirm imine bond formation (δ 8.3–8.5 ppm for CH=N) and aromatic proton environments.
  • Mass spectrometry : Monoisotopic mass (267.1623 g/mol) and molecular formula (C₁₈H₂₁NO) are verified via high-resolution MS .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the E-configuration of the imine group .

Q. What are common synthetic routes for p-methoxybenzylidene derivatives in organic chemistry?

The p-methoxybenzylidene group is typically introduced via acid-catalyzed condensation between p-methoxybenzaldehyde and amines. For diol protection (e.g., in carbohydrate chemistry):

  • Acetal formation : React diols with p-methoxybenzaldehyde dimethyl acetal under BF₃·Et₂O catalysis .
  • Oxidative methods : Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to oxidize p-methoxybenzyl ethers adjacent to hydroxyl groups, forming acetals .

Q. How is this compound applied in corrosion inhibition studies?

As a corrosion inhibitor for Al-Mg alloys in HCl:

  • Adsorption analysis : Langmuir isotherm models quantify surface coverage, with thermodynamic parameters (ΔG°ads ≈ −35 kJ/mol) indicating chemisorption .
  • Electrochemical methods : Potentiodynamic polarization and EIS (electrochemical impedance spectroscopy) measure inhibition efficiency (>85% at 0.5 mM concentration) .

Advanced Research Questions

Q. How can regioselective opening of p-methoxybenzylidene acetals be achieved in complex syntheses?

  • LiAlH₄ reduction : Selectively cleaves the less hindered acetal oxygen, yielding 4-O-p-methoxybenzyl ethers in glycoamphiphile synthesis .
  • Acid hydrolysis : Controlled conditions (e.g., 0.1 M HCl in THF/H₂O) hydrolyze acetals 10× faster than benzylidene analogs, enabling sequential deprotection .

Q. What safety protocols are critical when handling p-biphenylamine derivatives?

  • Carcinogenicity mitigation : Use gloveboxes or fume hoods, as p-biphenylamine is a known mutagen and bladder carcinogen .
  • Decontamination : Neutralize spills with 10% acetic acid before disposal to avoid toxic gas release during heating .

Q. How can contradictions in corrosion inhibition data be resolved?

Discrepancies in inhibition efficiency often arise from:

  • Solution pH effects : Protonation of the imine group (pKa ≈ 3–4) reduces adsorption in highly acidic media.
  • Temperature dependence : Thermodynamic inconsistencies (e.g., ΔH°ads < 0 but ΔS°ads > 0) suggest competing physisorption and chemisorption mechanisms. Multivariate regression models are recommended to isolate variables .

Q. What strategies optimize the cleavage of p-methoxybenzylidene acetals in sensitive substrates?

  • Oxidative cleavage : Ceric ammonium nitrate (CAN) in MeCN/H₂O removes acetals without acid-sensitive group degradation .
  • Reductive methods : DIBAL-H selectively reduces acetals to diols while preserving esters or ketones .

Q. How is p-methoxybenzylidene chemistry utilized in total synthesis?

  • Protection-deprotection cascades : In verucopeptin synthesis, p-methoxybenzylidene acetals protect diols during oxidation and alkyne formation, with DMP (Dess–Martin periodinane) ensuring chemoselectivity .
  • Glycoamphiphile synthesis : 4,6-O-(p-methoxybenzylidene) intermediates enable regioselective alkylation for Toll-like receptor agonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Methoxybenzylidene p-biphenylamine
Reactant of Route 2
Reactant of Route 2
p-Methoxybenzylidene p-biphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.